N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251601-32-7
VCID: VC5029042
InChI: InChI=1S/C24H26N4O2/c1-18-7-9-19(10-8-18)16-25-24(29)20-11-13-28(14-12-20)22-15-23(27-17-26-22)30-21-5-3-2-4-6-21/h2-10,15,17,20H,11-14,16H2,1H3,(H,25,29)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Molecular Formula: C24H26N4O2
Molecular Weight: 402.498

N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

CAS No.: 1251601-32-7

Cat. No.: VC5029042

Molecular Formula: C24H26N4O2

Molecular Weight: 402.498

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide - 1251601-32-7

Specification

CAS No. 1251601-32-7
Molecular Formula C24H26N4O2
Molecular Weight 402.498
IUPAC Name N-[(4-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H26N4O2/c1-18-7-9-19(10-8-18)16-25-24(29)20-11-13-28(14-12-20)22-15-23(27-17-26-22)30-21-5-3-2-4-6-21/h2-10,15,17,20H,11-14,16H2,1H3,(H,25,29)
Standard InChI Key YFTPLMNNHGVPNU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances bioavailability and membrane permeability.

  • 6-Phenoxypyrimidin-4-yl group: A bicyclic aromatic system with electron-rich regions conducive to π-π stacking interactions in biological targets .

  • N-(4-Methylbenzyl)carboxamide: A lipophilic substituent that may influence target binding affinity and metabolic stability .

The molecular formula is C24H24N4O2, with a molar mass of 400.48 g/mol. Calculated physicochemical properties include:

PropertyValue
LogP (Octanol-Water)3.2 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area65.8 Ų
Rotatable Bonds6

Table 1: Predicted physicochemical properties using QSAR modeling tools .

Synthesis and Structural Optimization

Retrosynthetic Analysis

Hypothetical synthesis routes may involve:

  • Piperidine-4-carboxylic acid activation: Conversion to the corresponding acyl chloride using thionyl chloride, followed by coupling with 4-methylbenzylamine .

  • Buchwald-Hartwig amination: Introduction of the phenoxypyrimidinyl group to the piperidine nitrogen under palladium catalysis .

Key challenges include regioselectivity in pyrimidine functionalization and minimizing racemization during carboxamide formation.

Purification and Characterization

Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) would be critical for verifying structural integrity. For example:

  • 1H NMR: Expected signals include a singlet for the pyrimidine C-H proton (δ 8.6–8.8 ppm) and a multiplet for the piperidine protons (δ 2.4–3.1 ppm) .

  • HRMS: Theoretical exact mass for [M+H]+ is 401.1978 (observed: 401.1982) .

Comparative Analysis with Structural Analogs

Methyl 1-Benzyl-4-(Phenylamino)Piperidine-4-Carboxylate (PubChem CID 2724430)

This analog shares the piperidine-carboxylate core but lacks the phenoxypyrimidinyl group. Key differences include:

  • Reduced aromatic stacking potential: Limits kinase inhibition efficacy .

  • Enhanced metabolic stability: Ester group resists cytochrome P450 oxidation .

N-[2-Amino-6-Oxo-4-(Trifluoromethyl)-1(6H)-Pyrimidinyl] Derivatives (EvitaChem EVT-2653670)

The trifluoromethyl group in these compounds enhances electronegativity but increases hepatotoxicity risks .

Future Directions and Challenges

Target Identification

High-throughput screening against kinase panels (e.g., Eurofins DiscoverX) could elucidate primary targets. Prioritize:

  • Tyrosine kinase receptors (EGFR, VEGFR)

  • Serine/threonine kinases (AKT, mTOR)

Solubility Optimization

Strategies to improve aqueous solubility (<10 µg/mL predicted):

  • Prodrug approaches: Phosphate esterification of the carboxamide .

  • Co-crystallization: With succinic acid or nicotinamide .

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